N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

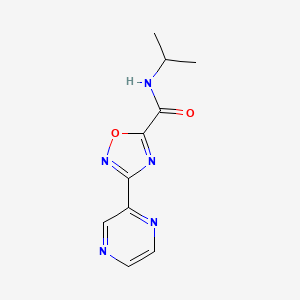

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole scaffold, with an isopropyl carboxamide substituent. The pyrazine ring contributes to π-π stacking and hydrogen-bonding interactions, while the oxadiazole core enhances metabolic stability and rigidity.

Properties

IUPAC Name |

N-propan-2-yl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-6(2)13-9(16)10-14-8(15-17-10)7-5-11-3-4-12-7/h3-6H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXHXDJRGFNERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=NO1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with isopropyl isocyanate under controlled conditions to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups on the pyrazine or oxadiazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide ()

- Substituent : Aromatic 3-fluoro-4-methylphenyl group.

- Key Differences :

- The aromatic substituent introduces electron-withdrawing fluorine and methyl groups, which may enhance binding to aromatic receptors via π-π interactions but reduce solubility compared to the aliphatic isopropyl group.

- Inference : Fluorinated aromatic substituents are common in medicinal chemistry for improved metabolic stability, whereas the isopropyl group in the target compound may offer better solubility and reduced steric hindrance .

N-(2,4-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide ()

- Substituent : Difluorobenzyl group.

- Key Differences: The benzyl group with fluorine atoms increases lipophilicity and may enhance blood-brain barrier penetration, critical for neurological applications. Safety Note: Fluorinated derivatives often require stringent storage conditions (e.g., avoidance of heat and ignition sources) .

FCPR03 (n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) ()

- Substituent : Cyclopropylmethoxy and difluoromethoxy groups on a benzamide scaffold.

- The target compound’s oxadiazole-pyrazine core may offer distinct electronic properties compared to FCPR03’s benzamide structure .

Core Heterocycle Modifications

Piperazine-Based Analogs ()

- Structure : N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide.

- Key Differences :

3-(3,4-Dimethoxyphenyl)-N-[(2R)-2-phenylpropyl]-1,2,4-oxadiazole-5-carboxamide ()

- Structure : Dimethoxyphenyl-oxadiazole with a chiral phenylpropyl group.

- Key Differences :

Trifluoromethyl-Substituted Analogs ()

- Structure : Compounds with trifluoromethyl benzamide and cyclopropylmethyl groups.

- Key Differences :

Biological Activity

N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships (SAR).

Antimicrobial Activity

Oxadiazoles, including this compound, have demonstrated significant antimicrobial properties. A review highlighted that various substituted 1,2,4-oxadiazoles exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL against Escherichia coli and Staphylococcus aureus .

Antiparasitic Activity

Research indicates that certain oxadiazoles possess antiparasitic properties. In particular, studies have reported that derivatives of 1,2,4-oxadiazoles exhibit effective activity against Trypanosoma cruzi, the causative agent of Chagas disease. For example, compounds with an IC50 value of 3.6 µM were identified as non-toxic to mice at concentrations up to 100 mg/kg .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication mechanisms. For example, a related compound was noted for its efficacy against human rhinoviruses with an EC50 ranging from 3.7 nM to 66.0 nM . This highlights the potential for this compound in antiviral therapies.

Anti-inflammatory Properties

In addition to antimicrobial and antiviral activities, oxadiazoles have shown anti-inflammatory effects. Compounds in this class have been evaluated in vivo for their ability to reduce inflammation in rodent models. Notably, some derivatives exhibited anti-inflammatory effects comparable to established drugs like Indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxadiazoles is crucial for optimizing their biological activities. The presence of specific functional groups and their positions on the oxadiazole ring significantly influence the compound's efficacy and toxicity profiles. For instance:

Case Studies

- Antimicrobial Efficacy : A study assessed various oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .

- Antiparasitic Evaluation : In another study focused on trypanosomiasis, a series of 1,2,4-oxadiazoles were synthesized and tested for their activity against T. cruzi. The most promising candidates showed IC50 values in the low micromolar range and were well-tolerated in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.